molecular formula C19H18FNO5 B6662935 4-Fluoro-3-[[4-(oxan-4-yloxy)benzoyl]amino]benzoic acid

4-Fluoro-3-[[4-(oxan-4-yloxy)benzoyl]amino]benzoic acid

Cat. No.: B6662935
M. Wt: 359.3 g/mol
InChI Key: GSQGVZSNVXWXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-[[4-(oxan-4-yloxy)benzoyl]amino]benzoic acid is an organic compound that features a fluorine atom, a benzoyl group, and an oxan-4-yloxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-[[4-(oxan-4-yloxy)benzoyl]amino]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-fluorobenzoic acid with oxan-4-yloxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the benzoyl intermediate.

    Amination: The benzoyl intermediate is then reacted with an amine, such as aniline, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-[[4-(oxan-4-yloxy)benzoyl]amino]benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoyl and oxan-4-yloxy groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

4-Fluoro-3-[[4-(oxan-4-yloxy)benzoyl]amino]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-[[4-(oxan-4-yloxy)benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. The fluorine atom and benzoyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic Acid: A simpler analog with only a fluorine atom attached to the benzoic acid core.

    3-Fluorobenzoic Acid: Similar structure but with the fluorine atom in a different position.

    4-Fluoro-3-phenoxybenzoic Acid: Contains a phenoxy group instead of the oxan-4-yloxy group.

Uniqueness

4-Fluoro-3-[[4-(oxan-4-yloxy)benzoyl]amino]benzoic acid is unique due to the presence of the oxan-4-yloxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other fluorobenzoic acid derivatives and contributes to its specific applications and effects.

Properties

IUPAC Name

4-fluoro-3-[[4-(oxan-4-yloxy)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO5/c20-16-6-3-13(19(23)24)11-17(16)21-18(22)12-1-4-14(5-2-12)26-15-7-9-25-10-8-15/h1-6,11,15H,7-10H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQGVZSNVXWXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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